molecular formula C21H15Cl2N3O4 B1265309 Cladoniamide E

Cladoniamide E

Cat. No. B1265309
M. Wt: 444.3 g/mol
InChI Key: YOJVEXXBEGGPCU-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoniamide E is an organic heteropentacyclic compound that is 7,12-dihydro-6H-pyrido[1,2-a:3,4-b']diindole substituted by chloro groups at positions 2 and 9, a hydroxy group and an N-methyl carbamyl group at position 6, a methoxy group at position 13, and an oxo group at position 7 (the 6R stereoisomer). It is isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heteropentacyclic compound, an organochlorine compound, a tertiary alcohol and a secondary carboxamide.

Scientific Research Applications

Biosynthetic Pathways and Structural Integrity

  • Cladoniamides are bis-indole alkaloids with a unique indenotryptoline structure, originating from Streptomyces uncialis. The biosynthetic gene cluster for cladoniamides has been identified, revealing similarities with other bis-indolic gene clusters and offering insights for combinatorial engineering and drug discovery (Ryan, 2011).
  • O-methylation in cladoniamides is crucial for maintaining the structural integrity of the indolotryptoline scaffold, which is significant for the compounds' stability and potential as therapeutic agents (Du, Ding, & Ryan, 2013).

Cytotoxicity and Anticancer Potential

  • Cladoniamide G, a derivative, exhibits cytotoxicity against MCF-7 breast cancer cells, indicating potential applications in cancer therapy (Williams et al., 2008).
  • The synthesis of cladoniamide G has been achieved, highlighting its significance in drug development and cancer research (Loosley, Andersen, & Dake, 2013).

Pathway Expansion for Drug Discovery

  • The cladoniamide pathway has been artificially redirected to produce novel bisindoles, broadening the scope for drug discovery and development (Du & Ryan, 2015).

Antimalarial Properties

  • Cladoniamide A, a related compound, has demonstrated anti-malarial activity, with potential implications for developing new treatments for malaria (Deng et al., 2015).

properties

Product Name

Cladoniamide E

Molecular Formula

C21H15Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

(12R)-7,17-dichloro-12-hydroxy-20-methoxy-N-methyl-11-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-12-carboxamide

InChI

InChI=1S/C21H15Cl2N3O4/c1-24-20(28)21(29)19(27)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)21/h3-8,25,29H,1-2H3,(H,24,28)/t21-/m1/s1

InChI Key

YOJVEXXBEGGPCU-OAQYLSRUSA-N

Isomeric SMILES

CNC(=O)[C@@]1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

Canonical SMILES

CNC(=O)C1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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